![molecular formula C14H9N3O2 B2953670 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid CAS No. 1808335-74-1](/img/structure/B2953670.png)
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid, also known as CPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPEB is a derivative of benzoic acid and is primarily used in the field of medicinal chemistry to develop drugs that target specific diseases.
Mécanisme D'action
The mechanism of action of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is primarily through the inhibition of specific enzymes and proteins involved in various cellular processes. 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to inhibit the activity of protein kinases, which are involved in various signaling pathways within cells.
Biochemical and Physiological Effects:
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to regulate the translation of specific mRNAs, which may play a role in the pathogenesis of these diseases. In infectious diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. Additionally, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to have low toxicity in cells and tissues, making it a potentially safe therapeutic agent. However, one of the limitations of using 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the use of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in scientific research. One potential direction is the development of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid-based drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, further research is needed to better understand the specific mechanisms of action of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid and its potential interactions with other cellular processes. Finally, the development of more efficient synthesis methods for 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid may allow for greater availability and accessibility of this compound for scientific research.
Méthodes De Synthèse
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with ethyl 2-bromoacetate to form 2-ethyl-4-(2-oxopropyl)pyrimidine-5-carboxylate. This intermediate is then reacted with 4-bromobenzaldehyde to form 3-(2-oxopropyl)-4-(4-bromophenyl)-2-ethylpyrimidine-5-carbaldehyde. Finally, the aldehyde group is converted to a carboxylic acid group through a reaction with potassium permanganate, resulting in the formation of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid.
Applications De Recherche Scientifique
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to regulate the translation of specific mRNAs, which may play a role in the pathogenesis of these diseases. In infectious diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
3-[(E)-2-(4-cyanopyrimidin-2-yl)ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-9-12-6-7-16-13(17-12)5-4-10-2-1-3-11(8-10)14(18)19/h1-8H,(H,18,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFVZYQZOAUEJH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=CC2=NC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C=C/C2=NC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.